Diisopropyl pyridin-3-ylboronate
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Overview
Description
Diisopropyl pyridin-3-ylboronate is an organoboron compound with the molecular formula C11H18BNO2. It is a boronic ester derivative of pyridine, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl pyridin-3-ylboronate can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal (Li, Mg, or Sn) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl pyridin-3-ylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Diisopropyl pyridin-3-ylboronate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diisopropyl pyridin-3-ylboronate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Methylboronic Acid: A simpler boronic acid with similar reactivity.
Vinylboronic Acid: Used in the synthesis of vinyl-substituted compounds.
Uniqueness: Diisopropyl pyridin-3-ylboronate is unique due to its pyridine ring, which imparts additional stability and reactivity compared to simpler boronic acids . This makes it particularly valuable in the synthesis of heterocyclic compounds and complex organic molecules .
Properties
Molecular Formula |
C11H18BNO2 |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
di(propan-2-yloxy)-pyridin-3-ylborane |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)14-12(15-10(3)4)11-6-5-7-13-8-11/h5-10H,1-4H3 |
InChI Key |
BZIJTHCLTBXYSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC=C1)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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